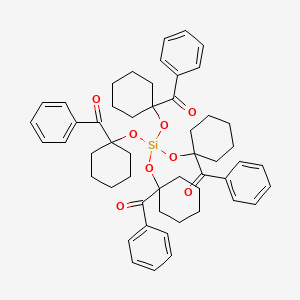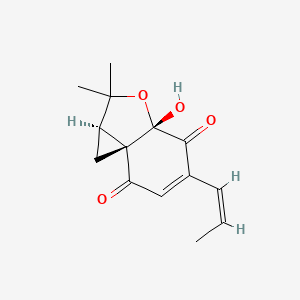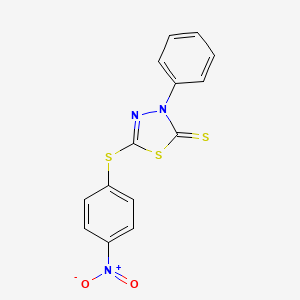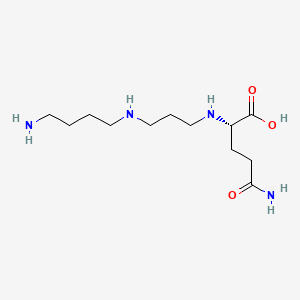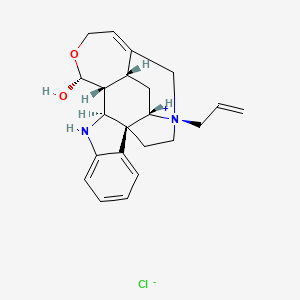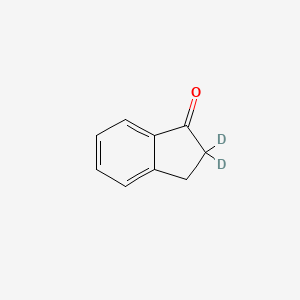
1-Indanone-2,2-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Indanone-2,2-d2 is a deuterated derivative of 1-indanone, where two hydrogen atoms at the 2-position are replaced by deuterium atoms. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, including mechanistic investigations and metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Indanone-2,2-d2 can be synthesized through several methods. One common approach involves the deuteration of 1-indanone using deuterium gas or deuterated reagents. For instance, the reaction of 1-indanone with deuterium gas in the presence of a palladium catalyst can yield this compound . Another method involves the use of deuterated solvents and bases to achieve the desired isotopic substitution .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient isotopic exchange .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Indanone-2,2-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into 1-indanol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and organometallic compounds are used under basic or acidic conditions
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted indanone derivatives
Applications De Recherche Scientifique
1-Indanone-2,2-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 1-Indanone-2,2-d2 involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to form active intermediates that interact with enzymes and receptors. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the compound’s behavior and effects .
Comparaison Avec Des Composés Similaires
1-Indanone: The non-deuterated parent compound.
2,3-Dihydro-1H-inden-1-one: A structurally related compound with similar reactivity.
1,2-Indandione: Another indanone derivative with distinct chemical properties.
Uniqueness: 1-Indanone-2,2-d2 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s physical and chemical properties, making it a valuable tool for studying reaction mechanisms and metabolic pathways .
Propriétés
Numéro CAS |
10036-02-9 |
|---|---|
Formule moléculaire |
C9H8O |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
2,2-dideuterio-3H-inden-1-one |
InChI |
InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2/i6D2 |
Clé InChI |
QNXSIUBBGPHDDE-NCYHJHSESA-N |
SMILES isomérique |
[2H]C1(CC2=CC=CC=C2C1=O)[2H] |
SMILES canonique |
C1CC(=O)C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



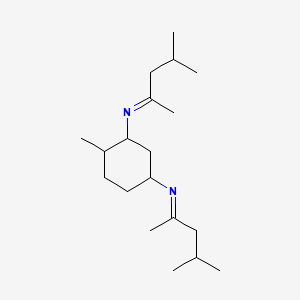
![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine](/img/structure/B12677195.png)
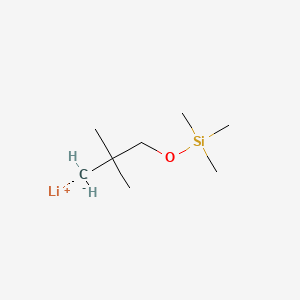
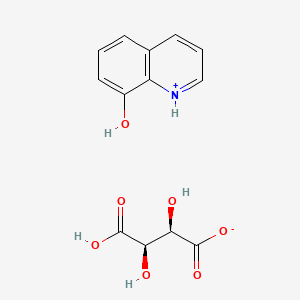
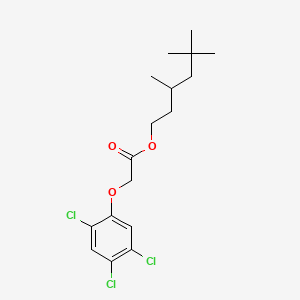
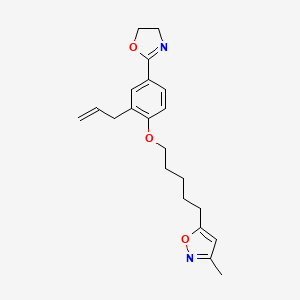
![Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate](/img/structure/B12677224.png)
